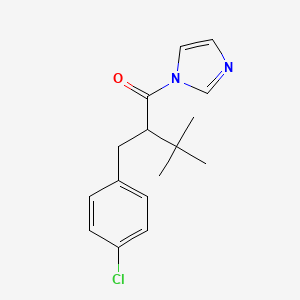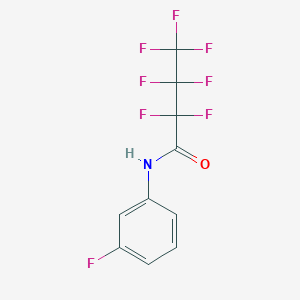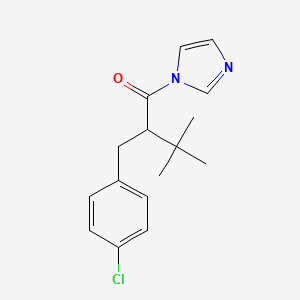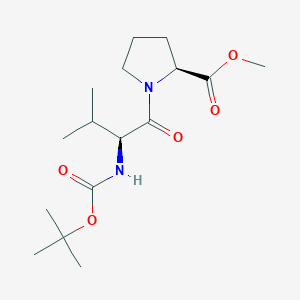
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene is a fluorinated aromatic compound It is characterized by the presence of a heptafluoropropyl group and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene typically involves the introduction of the heptafluoropropyl group to a nitrobenzene derivative. One common method is the Friedel-Crafts alkylation reaction, where 1,1,1,2,3,3,3-heptafluoropropane is reacted with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace one or more fluorine atoms.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water or alcohol solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-aminobenzene.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
科学的研究の応用
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
作用機序
The mechanism of action of 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene depends on its specific application. In biochemical assays, the compound may interact with enzymes or other proteins, altering their activity or stability. The presence of the fluorinated group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules.
類似化合物との比較
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound used as a fire suppression agent and in pharmaceutical applications.
4-Nitrobenzene: The parent compound without the fluorinated alkyl group.
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-aminobenzene: The reduced form of the compound.
Uniqueness
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene is unique due to the combination of the highly electronegative fluorinated group and the electron-withdrawing nitro group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
2396-14-7 |
|---|---|
分子式 |
C9H4F7NO2 |
分子量 |
291.12 g/mol |
IUPAC名 |
1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C9H4F7NO2/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(4-2-5)17(18)19/h1-4H |
InChIキー |
ZNSFRNFHEGRVFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)



![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

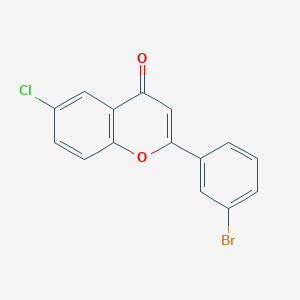
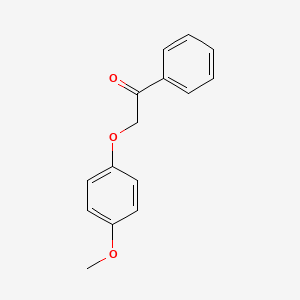
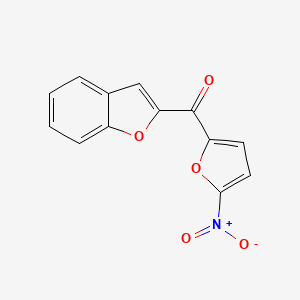
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
